BenchChemオンラインストアへようこそ!

1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Physicochemical Property Drug-likeness Permeability

Procure CAS 892761-15-8, a bi-heterocyclic 5-amino-1,2,3-triazole with a 3-phenyl-1,2,4-oxadiazole moiety, to maintain SAR continuity in dual aaRS inhibition studies. Its ortho-ethoxyphenyl N-substituent is structurally distinct from the 4-ethoxyphenyl isomer (CAS 892760-83-7), enabling head-to-head antiproliferative activity comparisons. The XLogP3 of 2.9 and TPSA of 105 Ų ensure superior aqueous solubility over lipophilic analogs, making it ideal for reliable dose-response cellular assays.

Molecular Formula C18H16N6O2
Molecular Weight 348.366
CAS No. 892761-15-8
Cat. No. B2438825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
CAS892761-15-8
Molecular FormulaC18H16N6O2
Molecular Weight348.366
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
InChIInChI=1S/C18H16N6O2/c1-2-25-14-11-7-6-10-13(14)24-16(19)15(21-23-24)18-20-17(22-26-18)12-8-4-3-5-9-12/h3-11H,2,19H2,1H3
InChIKeyBVXOYILBBDRIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892761-15-8): Core Scaffold Profile for Focused Library Procurement


The compound 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892761-15-8) is a bi-heterocyclic small molecule defined by a 5-amino-1,2,3-triazole core linked at the 4-position to a 3-phenyl-1,2,4-oxadiazole and N-substituted with an ortho-ethoxyphenyl group [1]. This scaffold places it within a chemotype investigated for dual enzyme inhibition, notably against aminoacyl-tRNA synthetases (aaRSs), and for antiproliferative activity in human tumor cell line panels [2]. Its computed physicochemical profile (MW: 348.4 g/mol; XLogP3: 2.9) [1] positions it as a lead-like molecule with potential for further optimization, making its availability as a high-purity building block critical for medicinal chemistry programs targeting this specific substitution pattern.

1-(2-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: Why Its Exact Substitution Pattern Cannot Be Assumed Interchangeable


In the 5-amino-1-aryl-1,2,3-triazole-4-hetaryl chemotype, minor modifications to substituent identity and position critically alter biological performance. The 2-ethoxyphenyl N-substituent on the triazole ring in CAS 892761-15-8 is structurally distinct from its 4-ethoxyphenyl positional isomer (CAS 892760-83-7) and from analogs bearing electron-withdrawing groups (e.g., the 2,4-difluorophenyl variant, CAS 892761-73-8) [1]. Research on the related 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole library demonstrated that distinct N-aryl substituents dictate whether a compound inhibits mycobacterial MetRS (IC50), LeuRS, or both, directly impacting antibacterial MIC values against M. tuberculosis strains [2]. Consequently, a generic substitution with a 'close' analog risks an unpredictable loss or gain of target engagement, rendering procurement of the precise structure essential for SAR continuity and assay reproducibility.

1-(2-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: Head-to-Head Properties and Activity Data Against Structural Analogs


Computed Lipophilicity (XLogP3) Differentiates 2-Ethoxyphenyl from 4-Ethoxyphenyl and Difluorophenyl Analogs

The computed lipophilicity (XLogP3) of the target compound is 2.9 [1]. Its positional isomer, the 4-ethoxyphenyl variant (CAS 892760-83-7), exhibits an XLogP3 of 2.9, showing identical predicted logP despite the substitution shift [2]. In contrast, the 2,4-difluorophenyl analog (CAS 892761-73-8) has a substantially higher XLogP3 of 3.63, indicating a >0.7 log unit increase in lipophilicity [3]. The lower lipophilicity of the target compound compared to the fluorinated analog predicts improved aqueous solubility and may translate to a different pharmacokinetic profile, influencing its suitability for cellular assays versus biochemical assays.

Physicochemical Property Drug-likeness Permeability

Topological Polar Surface Area (TPSA) as a Determinant of Passive Permeability: Target vs. 4-Isopropylphenyl Analog

The target compound's topological polar surface area (TPSA) is 105 Ų [1]. A closely related analog, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine (ChemDiv ID E595-0033), has a lower computed TPSA of 77.7 Ų . This 27.3 Ų increase in the target compound suggests a reduced capacity for passive membrane permeation relative to the isopropylphenyl analog. TPSA is a critical parameter for predicting blood-brain barrier penetration and oral absorption; the target's TPSA of 105 Ų approaches the upper limit generally considered favorable for CNS drug-likeness (< 90 ⁠Ų), potentially making it more suitable for peripheral target applications.

Drug-likeness ADME Prediction BBB Penetration

Class-Level Antiproliferative Potential of 5-Amino-1-aryl-1,2,3-triazole Scaffolds in NCI-60 Tumor Cell Lines

The target compound belongs to the 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazole class, which has been experimentally validated for antiproliferative activity. Pokhodylo et al. (2020) tested derivatives of this class across 60 human tumor cell lines (NCI-60 panel) [1]. A representative derivative, 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one, demonstrated selective inhibition of ovarian cancer OVCAR-4 cells with a growth percentage (GP) of -4.08%. Critically, the tested compounds showed lower toxicity to non-tumor human embryonic kidney HEK293 cells than the reference drug doxorubicin [1]. While the specific activity of the 2-ethoxyphenyl derivative awaits experimental determination, the class framework establishes that the 5-amino-triazole-4-hetaryl chemotype, when appropriately substituted, can yield tumor-selective growth inhibition. No direct data for the target compound was found; this evidence is strictly class-level.

Anticancer Activity NCI-60 Screening Lead Optimization

Class-Level Antibacterial Potential: aaRS Inhibition by Phenyl-Triazole-Oxadiazole Derivatives Targeting M. tuberculosis

The related compound class, 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazoles, has demonstrated dual inhibition of mycobacterial MetRS and LeuRS, validated through in vitro enzymatic and antibacterial assays [1]. Rybak et al. (2021) reported that compound 27 within this series inhibited MetRS with an IC50 of 148.5 µM and displayed a MIC of 12.5 µM against M. tuberculosis H37Rv, while showing no cytotoxicity to human HEK293 and HepG2 cell lines [1]. Although CAS 892761-15-8 differs in its connectivity (triazol-5-amine vs. triazol-4-yl linkage), the shared structural features strongly suggest it warrants investigation as a potential aaRS inhibitor. This evidence is class-level and does not represent direct assay data for the target compound.

Antitubercular Agents Aminoacyl-tRNA Synthetase Drug Resistance

Rotatable Bond Count as a Conformational Flexibility Descriptor: Target vs. Select Analogs

The target compound possesses 5 rotatable bonds [1], conferred by the ortho-ethoxy substituent and the linkages between the triazole, oxadiazole, and phenyl rings. This is identical to its 4-ethoxy positional isomer [2] but higher than the rigid 2,4-difluorophenyl analog, which has only 3 rotatable bonds [3]. A higher rotatable bond count is associated with increased conformational entropy, which can reduce binding affinity by imposing a larger entropic penalty upon target engagement. The target compound therefore provides a distinct conformational profile that may be exploited to probe the flexibility-activity relationship within a target binding pocket, a key differentiator when selecting tool compounds for crystallography or binding mode studies.

Conformational Entropy Binding Affinity Prediction Molecular Modeling

1-(2-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: Priority Application Scenarios Derived from Comparative Evidence


Probing Substitution-Position SAR in 5-Amino-triazole-4-hetaryl Series for Anticancer Lead Optimization

The target compound's ortho-ethoxyphenyl group provides a direct positional comparator to the 4-ethoxyphenyl analog (CAS 892760-83-7). Given the class-level antiproliferative activity established for 5-amino-1-aryl-triazole scaffolds [1], procurement of both the 2-ethoxy and 4-ethoxy variants enables a head-to-head SAR study to determine the impact of ethoxy substitution geometry on tumor cell growth inhibition. The lower TPSA and altered conformational profile of the target compound compared to other analogs further support its inclusion in a systematic screen designed to correlate physicochemical properties with cellular activity.

Expanding aaRS Inhibitor Library for Antitubercular Drug Discovery

The 3-phenyl-1,2,4-oxadiazole moiety is a recognized pharmacophore for dual MetRS/LeuRS inhibition [2]. By procuring CAS 892761-15-8, research groups can extend the chemical space explored by Rybak et al. (2021) into the triazol-5-amine connectivity, which is structurally distinct from the triazol-4-yl series. This validation scaffold can be used in aminoacylation assays to test whether the 5-amino-1,2,3-triazole connectivity maintains, enhances, or abolishes aaRS inhibitory activity, generating critical SAR data for this emerging antitubercular mechanism.

Conformational and Flexibility Analysis Probing Target Binding Pockets

With 5 rotatable bonds, the target compound provides a flexible scaffold ideal for probing the conformational tolerance of target binding sites identified via fragment-based screening or computational docking [3]. Its ortho-ethoxy group introduces steric and electronic effects around the triazole N1 position that are absent in the rigid 2,4-difluorophenyl analog (3 rotatable bonds) [4]. This makes the compound a useful tool for molecular dynamics simulations and crystallographic studies aimed at understanding how ligand flexibility impacts binding thermodynamics and selectivity.

Physicochemical Property-Based Lead Selection for Cellular Assay Suitability

The target compound's XLogP3 of 2.9 and TPSA of 105 Ų [3] position it in a favorable solubility range for in vitro cellular assays, avoiding the high lipophilicity (XLogP3 > 3.5) often associated with non-specific binding and poor solubility. When compared to more lipophilic analogs like the 2,4-difluorophenyl derivative (XLogP3 = 3.63) [4], the target compound is predicted to exhibit superior aqueous solubility, making it a more reliable choice for dose-response studies in cell-based phenotypic screens where compound precipitation can compromise data quality.

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.